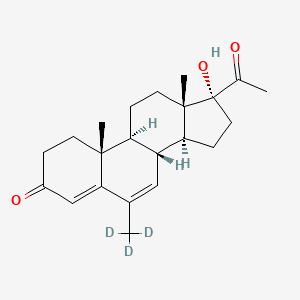

Megestrol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H30O3 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i1D3 |

InChI Key |

VXIMPSPISRVBPZ-QQLYPTFKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Megestrol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megestrol-d3, a deuterated analog of megestrol (B1676162) acetate (B1210297), is a synthetic progestin with well-established efficacy in the management of anorexia, cachexia, and unexplained weight loss, particularly in patients with cancer or AIDS. Its therapeutic effects are also leveraged in the palliative treatment of hormone-sensitive breast and endometrial cancers. The mechanism of action of megestrol is complex and multifaceted, primarily involving its interaction with steroid hormone receptors and modulation of cytokine and neuropeptide signaling pathways. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the therapeutic effects of megestrol, with the understanding that the core mechanisms of this compound are analogous to its non-deuterated counterpart, megestrol acetate. The deuteration is primarily intended to alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability and half-life.

Core Mechanism of Action: A Multi-Receptor Agonist

Megestrol acetate, and by extension this compound, exerts its pharmacological effects through its interaction with several nuclear receptors, functioning as an agonist with varying degrees of affinity.

Progesterone (B1679170) Receptor (PR) Agonism

As a synthetic derivative of progesterone, megestrol acetate is a potent agonist of the progesterone receptor.[1][2] This interaction is central to its antineoplastic effects in hormone-dependent cancers.

Signaling Pathway:

Upon binding to the progesterone receptor in the cytoplasm, the megestrol-receptor complex translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA, leading to the modulation of gene expression. This can result in the inhibition of tumor growth in hormone-sensitive tissues like the breast and endometrium.[3]

A key consequence of progesterone receptor activation is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[1] Megestrol's progestational activity leads to a reduction in the secretion of luteinizing hormone (LH) from the pituitary gland.[4] This, in turn, decreases the production of estrogen, a key driver of growth in certain types of breast and endometrial cancers.

Glucocorticoid Receptor (GR) Interaction

Megestrol acetate also exhibits significant binding affinity for the glucocorticoid receptor.[1] This interaction is believed to contribute to both its appetite-stimulating effects and some of its side effects. One study found that megestrol acetate has a relative binding affinity of 46% for the glucocorticoid receptor, compared to 100% for dexamethasone (B1670325) and 25% for the endogenous ligand, cortisol.[1]

Signaling Pathway:

Activation of the glucocorticoid receptor by megestrol can influence various metabolic pathways, including those involved in appetite regulation and energy metabolism. This glucocorticoid-like activity may also contribute to side effects such as hyperglycemia and, with long-term use, symptoms resembling Cushing's syndrome.[1][5]

Androgen Receptor (AR) Interaction

Megestrol acetate also binds to the androgen receptor, exhibiting anti-androgenic properties.[3] In tissues like the prostate, megestrol acetate has been shown to decrease the concentration of both nuclear and cytosol androgen receptors.[6] This anti-androgenic activity, coupled with the suppression of LH, contributes to its therapeutic potential in prostate cancer.

Appetite Stimulation and Anti-Cachectic Effects

The precise mechanisms by which megestrol stimulates appetite and combats cachexia are not fully elucidated but are thought to involve a combination of central and peripheral actions.

Modulation of Neuropeptide Y (NPY)

Megestrol acetate has been shown to increase the levels of Neuropeptide Y, a potent appetite stimulant, in the hypothalamus.[7] Studies in rats have demonstrated that administration of megestrol acetate leads to significant increases in NPY concentrations in key hypothalamic nuclei involved in appetite regulation.[7]

Cytokine Inhibition

Cachexia is often associated with elevated levels of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which promote muscle wasting and anorexia.[2] Megestrol acetate is thought to counteract these effects by down-regulating the production of these catabolic cytokines.[2][4] Clinical studies have shown that treatment with megestrol acetate can lead to a decrease in the serum levels of IL-1α, IL-1β, and TNF-α.[8] However, the effect on IL-6 is less clear, with some studies showing a decrease while others report no significant change.[8][9]

Pharmacokinetics of this compound

-

Increased half-life: A slower rate of metabolism can result in the drug remaining in the body for a longer period.

-

Increased bioavailability: Reduced first-pass metabolism can lead to a higher proportion of the administered dose reaching systemic circulation.

-

Reduced formation of certain metabolites: This could potentially alter the drug's side effect profile.

This compound is often used as an internal standard for the quantitative analysis of megestrol acetate due to its similar chemical properties and distinct mass.[10]

Data Presentation

Table 1: Receptor Binding Affinity of Megestrol Acetate

| Receptor | Ligand | Affinity/Activity | Source |

| Glucocorticoid Receptor | Megestrol Acetate | 46% relative binding affinity (compared to dexamethasone at 100%) | [1] |

| Glucocorticoid Receptor | Cortisol | 25% relative binding affinity (compared to dexamethasone at 100%) | [1] |

| Progesterone Receptor | Megestrol Acetate | High affinity agonist | [1][2] |

| Androgen Receptor | Megestrol Acetate | High affinity, acts as an anti-androgen | [3][6] |

Table 2: Effect of Megestrol Acetate on Cytokine and Neuropeptide Y Levels

| Biomarker | Effect | Quantitative Change | Source |

| Neuropeptide Y (NPY) | Increased | 90-140% increase in hypothalamic nuclei (in rats) | [7] |

| Interleukin-1α (IL-1α) | Decreased | Statistically significant decrease in serum levels | [8] |

| Interleukin-1β (IL-1β) | Decreased | Statistically significant decrease in serum levels | [8] |

| Tumor Necrosis Factor-α (TNF-α) | Decreased | Statistically significant decrease in serum levels | [8] |

| Interleukin-6 (IL-6) | Inconsistent | Some studies show a decrease, others no significant change | [8][9] |

Experimental Protocols

Radioligand Binding Assay for Steroid Receptors (General Protocol)

This protocol is a generalized representation based on standard techniques for competitive binding assays.

-

Preparation of Receptor Source:

-

Homogenize target tissue (e.g., uterine tissue for PR, prostate for AR, or cell lines expressing the receptor of interest) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction containing the receptors.

-

Resuspend the pellet in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR, or [³H]-dexamethasone for GR).

-

Add increasing concentrations of unlabeled megestrol acetate (the competitor).

-

Add the receptor preparation to initiate the binding reaction.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of megestrol acetate.

-

Determine the IC50 value (the concentration of megestrol acetate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation to determine the affinity of megestrol acetate for the receptor.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (General Protocol)

This protocol is a generalized representation of a sandwich ELISA for measuring cytokine levels in serum or plasma.

-

Plate Coating:

-

Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

-

Incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with Tween 20) to remove unbound antibody.

-

Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).

-

-

Sample and Standard Incubation:

-

Add standards (known concentrations of the cytokine) and samples (e.g., patient serum) to the wells.

-

Incubate for a specified time (e.g., 2 hours) at room temperature to allow the cytokine to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

-

Detection Antibody Incubation:

-

Add a biotinylated detection antibody specific for a different epitope on the cytokine.

-

Incubate for a specified time (e.g., 1 hour) at room temperature.

-

Wash the plate to remove unbound detection antibody.

-

-

Enzyme Conjugate Incubation:

-

Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Wash the plate to remove unbound enzyme conjugate.

-

-

Substrate Reaction and Measurement:

-

Add a substrate solution (e.g., TMB) that will be converted by the enzyme into a colored product.

-

Incubate in the dark for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Measure the absorbance of the colored product using a microplate reader at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Mandatory Visualizations

Figure 1: Signaling pathways of this compound through steroid hormone receptors.

Figure 2: Workflow of this compound's effects on appetite and cachexia.

Conclusion

The mechanism of action of this compound, inferred from its parent compound megestrol acetate, is a complex interplay of its agonistic effects on progesterone, glucocorticoid, and androgen receptors, as well as its modulation of central and peripheral pathways governing appetite and inflammation. Its progestational activity is fundamental to its role in oncology, while its interactions with the glucocorticoid receptor, neuropeptide Y, and pro-inflammatory cytokines collectively contribute to its well-established efficacy as an appetite stimulant and anti-cachectic agent. Further research is warranted to elucidate the specific pharmacokinetic advantages of the deuterated form, this compound, and to further refine our understanding of its intricate molecular interactions.

References

- 1. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aapharma.ca [aapharma.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Megestrol acetate-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute therapy with megestrol acetate decreases nuclear and cytosol androgen receptors in human BPH tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Megestrol acetate stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Megestrol acetate in neoplastic anorexia/cachexia: clinical evaluation and comparison with cytokine levels in patients with head and neck carcinoma treated with neoadjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Megestrol-d3 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Megestrol-d3, with a focus on its use in research and drug development.

Introduction

This compound is the deuterium-labeled analog of megestrol (B1676162). It is important to distinguish between this compound and Megestrol Acetate-d3, which is the labeled version of Megestrol Acetate (B1210297). Megestrol is a synthetic progestin, while megestrol acetate is its ester derivative, which is more commonly used in pharmaceutical formulations.[1] The primary application of this compound is as an internal standard in analytical and clinical chemistry, particularly in pharmacokinetic and metabolic studies of megestrol and megestrol acetate using mass spectrometry-based methods.[2][3] Deuterium labeling provides a distinct mass signature without significantly altering the chemical properties, making it an ideal tracer.[2][3]

Chemical Structure and Properties

The chemical structures of this compound and its acetate form are presented below, followed by a summary of their key chemical and physical properties in tabular format for clarity and comparison.

Table 1: Chemical Identifiers of this compound and Megestrol Acetate-d3

| Identifier | This compound | Megestrol Acetate-d3 |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one[4] | [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[5][6] |

| CAS Number | 162462-71-7[4] | 162462-72-8[5][7][8] |

| Molecular Formula | C22H27D3O3[4] | C24H29D3O4[7][8][] |

| Synonyms | 17-Hydroxy-6-(methyl-d3)-pregna-4,6-diene-3,20-dione, 6-(Methyl-d3)megestrol[4] | Ovarid-d3, Megace-d3[7][8] |

Table 2: Physicochemical Properties of this compound and Megestrol Acetate-d3

| Property | This compound | Megestrol Acetate-d3 |

| Molecular Weight | 345.49 g/mol [4] | 387.53 g/mol [7][8][10] |

| Accurate Mass | 345.2383 Da[4] | 387.2489 Da[5] |

| Storage Temperature | Refrigerator (2-8°C) for long-term storage[10] | Refrigerator (2-8°C) for long-term storage[10] |

| Solubility | Not explicitly found | In DMSO: 10 mM[11] |

The parent compound, megestrol acetate, has a very low solubility in water (2 µg/mL at 37°C) but is more soluble in plasma (24 µg/mL).[12][13]

Biological Activity and Mechanism of Action

The biological activity of this compound is expected to be similar to that of megestrol. Megestrol is a synthetic progestin that acts as an agonist for the progesterone (B1679170) receptor.[14] Its acetate form, megestrol acetate, is used clinically for its antineoplastic effects in breast and endometrial cancer and as an appetite stimulant in patients with cachexia, particularly in the context of AIDS.[15][16][17]

The proposed mechanisms of action for megestrol acetate include:

-

Progestogenic Effects : It mimics the action of progesterone, which can have an anti-estrogenic effect on hormone-sensitive tissues, thereby inhibiting the growth of certain cancers.[15]

-

Appetite Stimulation : The exact mechanism for appetite stimulation is not fully understood but is a key therapeutic application.[15][16]

-

Glucocorticoid Agonism : Megestrol has been shown to bind to glucocorticoid receptors, which may contribute to some of its therapeutic effects and side effects.[14]

-

Modulation of Cytokine Production : It may influence the production of cytokines involved in appetite and metabolism.

Megestrol acetate also induces the expression of cytochrome P450 3A4 (CYP3A4) by activating the human pregnane (B1235032) X receptor (hPXR), which can lead to drug-drug interactions.[18]

Metabolism

The metabolism of this compound has not been extensively studied, but it is expected to follow the same pathways as megestrol acetate. The metabolism of megestrol acetate is primarily hepatic and involves hydroxylation and glucuronidation.[19] The major enzymes responsible for its oxidative metabolism are CYP3A4 and CYP3A5.[19][20] Following oxidation, the metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), with UGT2B17 being a key enzyme.[19][20] The primary route of elimination for megestrol acetate and its metabolites is through urine.[12]

Experimental Protocols

This compound is most commonly used as an internal standard for the quantification of megestrol or megestrol acetate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Megestrol Acetate in Plasma using this compound as an Internal Standard

-

Sample Preparation:

-

To 100 µL of plasma sample, add a known concentration of this compound (internal standard).

-

Perform protein precipitation by adding 1.9 mL of acetonitrile (B52724).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.[21]

-

-

LC-MS/MS Analysis:

-

Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

-

Liquid Chromatography (LC): Use a suitable C18 column to separate megestrol acetate from other plasma components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is typically used.

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both megestrol acetate and this compound.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of standards with known concentrations of megestrol acetate and a fixed concentration of this compound.

-

Determine the concentration of megestrol acetate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a valuable tool for researchers and drug development professionals, primarily serving as a reliable internal standard for the accurate quantification of megestrol and its acetate derivative in biological samples. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for precise detection by mass spectrometry. Understanding the biological activities and metabolic pathways of the parent compound is crucial for designing and interpreting studies that utilize this compound.

References

- 1. Megestrol - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 4. This compound | CAS 162462-71-7 | LGC Standards [lgcstandards.com]

- 5. Megestrol Acetate-D3 | TRC-M208052-0.5MG | LGC Standards [lgcstandards.com]

- 6. Megestrol Acetate-d3 | C24H32O4 | CID 71434247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 10. clearsynth.com [clearsynth.com]

- 11. Megestrol Acetate-d3 - Immunomart [immunomart.com]

- 12. drugs.com [drugs.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Megestrol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolism of megestrol acetate in vitro and the role of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Megestrol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Megestrol-d3, a deuterated analog of Megestrol (B1676162). The inclusion of deuterium (B1214612) atoms can offer advantages in drug development by potentially improving metabolic profiles, enhancing bioavailability, and increasing the half-life of the drug. This document details the synthetic pathway, experimental protocols, and characterization data for this compound, presenting quantitative information in a clear, tabular format for ease of comparison.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a multi-step process, commencing with the preparation of a deuterated intermediate, [2H3]medroxyprogesterone acetate (B1210297), followed by oxidation and subsequent deacetylation to yield the final product. The isotopic label is introduced via the use of a deuterated Grignard reagent.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of [2H3]Medroxyprogesterone Acetate (4)

The synthesis of [2H3]megestrol acetate initiates with the preparation of [2H3]medroxyprogesterone acetate (2). This is achieved by reacting 5β, 6β-epoxy-17α-hydroxypregnane-3,20-dione 3,20-bis(ethyleneketal) with [2H3]methyl magnesium iodide. The resulting 6-C-pregnane derivative is then further processed to yield [2H3]medroxyprogesterone acetate[1].

Synthesis of [2H3]Megestrol Acetate (4) from [2H3]Medroxyprogesterone Acetate (2)

[2H3]Megestrol acetate is prepared by the oxidation of [2H3]medroxyprogesterone acetate using p-chloranil[1].

Synthesis of [2H3]Megestrol (this compound) (3)

The final step involves the deacetylation of [2H3]megestrol acetate to yield [2H3]megestrol (this compound)[1].

A general, non-deuterated synthesis of megestrol acetate from 6-ketoprogesterone (B1582364) provides additional context for the reaction conditions that may be adapted. This process involves the protection of ketone groups, a Grignard reaction, and subsequent hydrolysis and dehydration steps.

Experimental Workflow for a similar, non-deuterated synthesis:

Caption: General workflow for megestrol acetate synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its acetate precursor.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C22H27D3O3 | 345.49 | 162462-71-7 |

| Megestrol Acetate-d3 | C24H29D3O4 | 387.53 | 162462-72-8 |

Table 1: Physicochemical Properties of this compound and its Acetate.

| Analysis | Result |

| Purity (HPLC-UV) | 98.6 ± 1.3 % |

| Long-term Stability (4°C) | Stable |

Table 2: Quality Control Data for this compound.

Characterization Data

The synthesized this compound has been characterized by various spectroscopic methods to confirm its identity and isotopic labeling.

Mass Spectrometry (MS)

Mass spectral analysis confirms the incorporation of three deuterium atoms, with a molecular weight of 345.49 for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound was obtained using a Bruker IFS-55 FTIR instrument with a KBr-tablet sampling technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Logical Relationships in Drug Metabolism Studies

Isotopically labeled compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium label allows for the differentiation of the drug from its metabolites in complex biological matrices when analyzed by mass spectrometry.

Caption: Use of this compound in drug metabolism studies.

References

The Pharmacokinetics and Metabolism of Megestrol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of megestrol (B1676162), with a focus on its deuterated analog, Megestrol-d3. This compound, a stable isotope-labeled version of megestrol acetate (B1210297), serves as a critical internal standard for the precise quantification of megestrol in biological samples during pharmacokinetic research and therapeutic drug monitoring.[1][2][3] While detailed pharmacokinetic and metabolism studies specifically on this compound are not extensively available in public literature, its primary role as an analytical tool necessitates a thorough understanding of the pharmacokinetics of its non-deuterated counterpart, megestrol acetate. Deuteration is known to potentially influence the metabolic and pharmacokinetic profiles of drugs, often by slowing metabolic processes.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of megestrol acetate, the non-deuterated form of this compound. This data is essential for designing and interpreting studies that utilize this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of Megestrol Acetate in Adults

| Parameter | Value | Condition | Reference |

| Time to Peak (Tmax) | 1 - 3 hours | Tablets | [4] |

| 5 hours | Oral Suspension (800 mg/day for 21 days) | [5] | |

| 3 hours | Oral Suspension (750 mg once daily for 14 days) | [5] | |

| 2.2 hours (mean) | 40 mg q.i.d. regimen | [6] | |

| Peak Plasma Concentration (Cmax) | 753 (±539) ng/mL | Oral Suspension (800 mg/day for 21 days) | [5] |

| 490 (±238) ng/mL | Oral Suspension (750 mg once daily for 14 days) | [5] | |

| 10 - 56 ng/mL (mean 27.6 ng/mL) | 40 mg q.i.d. regimen (first dose) | [6] | |

| Area Under the Curve (AUC) | 10476 (±7788) ng x hr/mL | Oral Suspension (800 mg/day for 21 days) | [5] |

| 6779 (±3048) ng x hr/mL | Oral Suspension (750 mg once daily for 14 days) | [5] | |

| Elimination Half-life | 34.2 hours (mean, range: 13.0 - 104.9 hours) | 40 mg q.i.d. regimen | [6] |

| Bioavailability | Well absorbed orally | General | [4][7] |

| Protein Binding | Highly bound to plasma proteins | General | [7] |

Table 2: Excretion of Radiolabeled Megestrol Acetate in Humans (4 to 90 mg dose over 10 days)

| Route of Excretion | Percentage of Dose | Reference |

| Urinary Excretion | 56.5% to 78.4% (mean 66.4%) | [4][5][6] |

| Fecal Excretion | 7.7% to 30.3% (mean 19.8%) | [4][5][6] |

| Total Recovered Radioactivity | 83.1% to 94.7% (mean 86.2%) | [5][6] |

Experimental Protocols

The accurate quantification of megestrol acetate, often using this compound as an internal standard, relies on robust analytical methodologies. Below are detailed experimental protocols for key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Sample Analysis

This method is widely used for its high sensitivity and specificity in quantifying megestrol acetate in biological matrices.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of megestrol acetate concentrations).

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Megestrol Acetate: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

-

This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation, will be shifted by +3 Da from megestrol acetate).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another specific method for the analysis of megestrol acetate.

Sample Preparation and Derivatization:

-

Liquid-Liquid Extraction: To 1 mL of plasma, add the this compound internal standard.

-

Extract with 5 mL of a suitable organic solvent (e.g., hexane:ethyl acetate, 9:1 v/v).

-

Vortex and centrifuge.

-

Transfer the organic layer and evaporate to dryness.

-

Derivatization: To enhance volatility and thermal stability, the extracted residue is derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A gas chromatograph with a capillary column.

-

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to separate the analyte from matrix components.

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for megestrol acetate and this compound.

Metabolism of Megestrol Acetate

Megestrol acetate is extensively metabolized in the liver.[7] The primary metabolic pathways involve oxidation by cytochrome P450 enzymes, followed by conjugation.

Key Metabolic Steps:

-

Oxidation: The initial and major metabolic pathway is hydroxylation, primarily mediated by the CYP3A4 and to a lesser extent CYP3A5 isoenzymes.[8] This results in the formation of hydroxylated metabolites.

-

Conjugation: The hydroxylated metabolites and the parent drug can then undergo glucuronidation, a phase II metabolic reaction, to form more water-soluble glucuronide conjugates that are readily excreted.[9]

The major identified metabolites are glucuronide conjugates.[10] Metabolites account for approximately 5% to 8% of the administered dose.[5][6]

Visualizations

The following diagrams illustrate the analytical workflow for pharmacokinetic studies and the metabolic pathway of megestrol acetate.

Caption: Experimental workflow for pharmacokinetic analysis of megestrol.

Caption: Metabolic pathway of megestrol acetate.

References

- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. drugs.com [drugs.com]

- 7. megestrol acetate [glowm.com]

- 8. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aapharma.ca [aapharma.ca]

Deuterium Isotope Effects of Megestrol-d3 In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated deuterium (B1214612) isotope effects on the in vitro properties of Megestrol-d3, a deuterated analog of megestrol (B1676162). By substituting hydrogen atoms with deuterium at a strategic position, the metabolic profile of the parent drug can be significantly altered, potentially leading to improved pharmacokinetic properties. This document outlines the theoretical basis for these effects, presents hypothetical comparative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.

Introduction to Deuterium Isotope Effects in Drug Metabolism

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly impact the metabolic fate of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position.[1][2] This can lead to a decreased rate of metabolism, potentially resulting in a longer half-life, increased drug exposure, and a more favorable pharmacokinetic profile.[1][2] In some cases, deuteration can also shift metabolism away from the formation of toxic metabolites.[2]

This compound is the deuterium-labeled version of megestrol.[3] While specific in vitro studies on this compound are not extensively published, we can predict its behavior based on the well-characterized metabolism of megestrol acetate (B1210297) and the principles of KIE.

In Vitro Metabolism of Megestrol Acetate

Megestrol acetate, the parent compound, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5]

-

Primary Metabolic Pathway: The main route of metabolism is oxidation.[4][6]

-

Key Enzymes: CYP3A4 is the major enzyme responsible for the oxidative metabolism of megestrol acetate. CYP3A5 also contributes, but to a lesser extent.[4][5][6]

-

Metabolites: This process leads to the formation of two primary alcohol metabolites.[4][5][6]

-

Secondary Metabolism: Following oxidation, these metabolites can undergo Phase II conjugation, primarily glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs), with UGT2B17 playing a significant role.[4][5][6]

Megestrol acetate also acts as an inducer of CYP3A4 through the activation of the human pregnane (B1235032) X receptor (hPXR).[7][8]

Predicted Deuterium Isotope Effects on this compound

Given that the metabolism of megestrol acetate is initiated by CYP3A4-mediated oxidation, placing deuterium at a site of metabolic attack is expected to slow down this process. The "d3" designation in this compound typically implies deuteration of a methyl group. If this methyl group is a primary site of hydroxylation by CYP3A4, a significant KIE is anticipated.

Data Presentation: Predicted In Vitro Metabolic Profile

The following tables present hypothetical, yet scientifically plausible, data comparing the in vitro metabolic properties of megestrol acetate and this compound. These values are illustrative of the expected outcomes from the experimental protocols detailed in the subsequent sections.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Megestrol Acetate | 30 | 23.1 |

| This compound | 60 | 11.6 |

This hypothetical data suggests that this compound has a longer half-life and lower intrinsic clearance, indicating greater metabolic stability.

Table 2: Comparative Inhibition of CYP3A4

| Compound | IC50 (µM) |

| Megestrol Acetate | 15 |

| This compound | 18 |

This hypothetical data suggests that this compound may be a slightly weaker inhibitor of CYP3A4, which could be a favorable property in reducing drug-drug interactions.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to determine the deuterium isotope effects on this compound.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of this compound in comparison to megestrol acetate.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Megestrol acetate and this compound

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Megestrol acetate and this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be the elimination rate constant (k).

-

Calculate the half-life (t½) as 0.693/k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).[9]

CYP450 Inhibition Assay (CYP3A4)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and megestrol acetate against CYP3A4 activity.

Materials:

-

Recombinant human CYP3A4 enzyme

-

A fluorescent probe substrate for CYP3A4 (e.g., a derivative of coumarin)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Megestrol acetate and this compound

-

A known CYP3A4 inhibitor as a positive control (e.g., ketoconazole)

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compounds (this compound and megestrol acetate) and the positive control in the buffer.

-

In a 96-well plate, add the recombinant CYP3A4 enzyme, the probe substrate, and the test compound or control at various concentrations.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Measure the fluorescence of the metabolite formed from the probe substrate using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]

Visualizations: Pathways and Workflows

Metabolic Pathway of Megestrol Acetate

References

- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 4. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of megestrol acetate in vitro and the role of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]

- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

Megestrol-d3: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Megestrol-d3. The information presented herein is crucial for the development of stable pharmaceutical formulations and for meeting regulatory requirements. As direct stability studies on this compound are limited in publicly available literature, this guide leverages data from its non-deuterated analogue, Megestrol Acetate (B1210297), to infer its stability profile. The degradation pathways of deuterated and non-deuterated compounds are generally analogous, with potential minor differences in degradation kinetics due to the isotopic labeling.

Chemical Profile of this compound

This compound is a deuterated synthetic progestin. The deuterium (B1214612) labeling is typically at the C6 methyl group. This labeling is often used as an internal standard in pharmacokinetic studies.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Potential Degradation Pathways

Based on the chemical structure of Megestrol and studies on related progestational steroids, the primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. Photodegradation may also occur upon exposure to light.

Hydrolytic Degradation

While this compound itself does not have an ester group susceptible to hydrolysis, its common prodrug form, Megestrol Acetate-d3, does. Hydrolysis of the acetate ester at the C17 position would yield this compound. This is a common degradation pathway for acetate esters of steroids.[1] The reaction can be catalyzed by both acids and bases.

Oxidative Degradation

Oxidation is a significant degradation pathway for steroids. For Megestrol Acetate, metabolism studies, which can be indicative of chemical degradation, have shown that oxidation is a primary route of transformation.[2][3] The likely sites for oxidation on the this compound molecule are the steroid nucleus and the methyl group. This can lead to the formation of various hydroxylated derivatives.[2][3]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of steroid compounds.[4] The conjugated double bond system in the A-ring of this compound makes it susceptible to photolytic degradation, which can lead to complex isomerization and rearrangement products.

The potential degradation pathways are summarized in the diagram below.

Figure 2: Potential Degradation Pathways for this compound

Quantitative Data from Forced Degradation Studies

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound

| Stress Condition | Reagents and Conditions (Example) | Expected Degradation Level | Potential Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Moderate | Deacetylated product (from acetate form), potential epimers |

| Basic Hydrolysis | 0.1 M NaOH at room temperature for 2 hours | Significant | Deacetylated product (from acetate form) and other rearranged products |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Moderate | Hydroxylated derivatives (e.g., at C2, C6-methyl) |

| Thermal Degradation | Dry heat at 105°C for 24 hours | Low to Moderate | Isomers, products of minor rearrangements |

| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for 7 days | Moderate to Significant | Isomers and complex rearrangement products |

Identified Degradation Products and Impurities

The following table lists known impurities and metabolites of Megestrol Acetate, which are potential degradation products of this compound.[1]

Table 2: Potential Degradation Products of this compound

| Degradation Product/Impurity | Potential Origin |

| Megestrol (deacetylated form) | Hydrolysis of Megestrol Acetate-d3 |

| 17-epimers | Process impurity or degradation |

| 3-reduced or 3-hydroxy derivatives | Reduction/Oxidation |

| 6,7-dihydro isomers | Reduction |

| Double-bond migration isomers | Isomerization (e.g., under acidic or thermal stress) |

| Oxidation products at C2 and C20 | Oxidation |

| Hydroxylated metabolites (e.g., 2α-hydroxy, 6-hydroxymethyl) | Oxidation |

Experimental Protocols

This section provides a detailed methodology for conducting a forced degradation study on this compound.

Experimental Workflow

The general workflow for a forced degradation study is depicted below.

Figure 3: Experimental Workflow for Forced Degradation Studies

Preparation of Stock Solution

-

Solvent: A suitable solvent such as acetonitrile (B52724) or methanol (B129727) should be used.

-

Concentration: A stock solution of this compound at a concentration of 1 mg/mL is prepared.

Stress Conditions

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 80°C for 2 hours.

-

Cool the solution to room temperature.

-

Neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature for 2 hours.

-

Neutralize with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the solid powder of this compound in a hot air oven maintained at 105°C for 24 hours.

-

After the specified time, dissolve a known weight of the stressed powder in the solvent to achieve the desired concentration for analysis.

-

-

Photolytic Degradation:

-

Expose the solid powder of this compound to a combination of UV (254 nm) and visible light in a photostability chamber for a period of 7 days.

-

Dissolve a known weight of the stressed powder in the solvent to achieve the desired concentration for analysis.

-

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.

Table 3: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 288 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

-

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Conclusion

This technical guide provides a framework for understanding the stability and degradation pathways of this compound. The primary anticipated degradation routes are hydrolysis (of the acetate form) and oxidation. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are necessary to fully elucidate the degradation profile and to develop and validate a robust stability-indicating analytical method. The information presented, though largely inferred from studies on Megestrol Acetate, serves as a critical starting point for researchers and drug development professionals working with this compound. It is recommended that specific forced degradation studies are conducted on this compound to confirm these pathways and quantify the degradation products.

References

A Technical Guide to the Receptor Binding Affinity of Megestrol Acetate and the Potential Impact of Deuteration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Megestrol (B1676162) acetate (B1210297) (MA) is a synthetic progestin with a well-established role in oncology and the management of cachexia. Its therapeutic and side-effect profiles are dictated by its binding affinity to a range of nuclear receptors. This document provides a comprehensive overview of the receptor binding profile of megestrol acetate, detailing its interactions with the Progesterone (B1679170) (PR), Glucocorticoid (GR), and Androgen Receptors (AR). While specific binding data for deuterated megestrol acetate is not available in peer-reviewed literature, this guide discusses the theoretical implications of deuteration on receptor affinity and pharmacokinetics, a critical consideration for next-generation drug design. Detailed experimental protocols for assessing receptor binding are provided, alongside visualizations of key cellular pathways to support further research and development.

Receptor Binding Affinity of Megestrol Acetate

Megestrol acetate's clinical utility and physiological effects are a direct consequence of its interaction with multiple steroid hormone receptors. It is primarily a potent agonist of the progesterone receptor. However, its significant "off-target" binding, particularly to the glucocorticoid receptor, is responsible for some of its notable side effects.

Quantitative Binding Affinity Data

The binding affinity of megestrol acetate to its primary and secondary receptor targets has been characterized in several studies. The data is summarized below.

| Receptor Target | Ligand/Competitor | Parameter | Value | Species/System |

| Progesterone Receptor (PR) | Megestrol Acetate | IC₅₀ | 11 nM[1] | Bovine |

| Glucocorticoid Receptor (GR) | Megestrol Acetate | Relative Binding Affinity | 46% (vs. Dexamethasone)[2][3] | Human Leukocytes |

| Glucocorticoid Receptor (GR) | Megestrol Acetate | Relative Binding Affinity | 30% (vs. Dexamethasone)[4] | Not Specified |

| Androgen Receptor (AR) | Megestrol Acetate | Effect | Decreases cytosol and nuclear AR concentration[5] | Human BPH Tissue |

| Pregnane (B1235032) X Receptor (PXR) | Megestrol Acetate | Effect | Binds to Ligand Binding Domain and activates receptor[6][7] | Human |

-

IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the binding of a radioligand. A lower IC₅₀ denotes a higher binding affinity.

-

Relative Binding Affinity (RBA): Compares the affinity of a test compound to a reference compound for a specific receptor.

The Potential Impact of Deuteration

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter a molecule's pharmacokinetic profile. This is primarily achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage.

While no direct studies on the receptor binding of deuterated megestrol acetate are publicly available, the logical relationship can be visualized. The primary goal of deuteration is typically to improve metabolic stability, which can lead to increased drug exposure (AUC) and a longer half-life. The effect on receptor binding affinity itself is generally considered to be minimal unless the deuterated position is directly involved in key hydrogen bonding or van der Waals interactions with the receptor's binding pocket.

Caption: Logical relationship between deuteration and its effects.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound like deuterated megestrol acetate for a nuclear receptor, a competitive radioligand binding assay is the gold standard.[8] The following is a generalized protocol based on methods for steroid receptors.[9][10][11][12]

Materials

-

Receptor Source: Cytosolic extracts or whole-cell preparations from tissues or cell lines expressing the target receptor (e.g., human breast cancer cells (T47D) for PR, prostate cancer cells (LNCaP) for AR).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

-

Test Compound: Unlabeled deuterated megestrol acetate.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with additives to stabilize the receptor and reduce non-specific binding.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding to the filter.

-

Scintillation Counter and scintillation fluid.

Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps

-

Preparation: Thaw the receptor preparation on ice. Prepare serial dilutions of the deuterated megestrol acetate in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Receptor + Radioligand + a high concentration of unlabeled ligand (e.g., non-deuterated megestrol acetate).

-

Competition: Receptor + Radioligand + varying concentrations of the test compound (deuterated megestrol acetate).

-

-

Incubation: The reaction is typically initiated by adding the radioligand. Incubate the plates for a predetermined time and temperature to reach binding equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[11]

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (captured on the filter) from the unbound radioligand.

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :[10][11] Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathway of Megestrol Acetate

The primary mechanism of action for megestrol acetate is through the modulation of gene expression via the progesterone receptor.[13][14] Upon entering the cell, it binds to the cytoplasmic PR, inducing a conformational change and dissociation of heat shock proteins (HSPs). The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs), ultimately regulating the transcription of target genes.[13] A similar pathway is activated through its binding to the glucocorticoid receptor.

Caption: Progesterone Receptor (PR) signaling pathway for Megestrol Acetate.

References

- 1. megestrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 5. Acute therapy with megestrol acetate decreases nuclear and cytosol androgen receptors in human BPH tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

- 14. medkoo.com [medkoo.com]

An In-depth Technical Guide to In Vivo Distribution Studies Utilizing Megestrol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for in vivo studies involving Megestrol (B1676162), with a specific focus on the critical role of its deuterated analog, Megestrol-d3. While direct in vivo distribution studies on this compound are not the primary focus of research, its use as a stable isotope-labeled internal standard is paramount for the accurate quantification of Megestrol Acetate (B1210297) in biological samples. This guide will detail the experimental protocols, data presentation, and the underlying principles of its application in pharmacokinetic and bio-distribution studies.

Introduction to Megestrol and the Role of this compound

Megestrol acetate, a synthetic progestin, is utilized for its appetite-stimulating effects in patients with cachexia associated with cancer or AIDS and in the palliative treatment of advanced breast and endometrial cancers[1][2][3]. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic regimens.

This compound is a deuterium-labeled version of Megestrol.[4] Stable isotope-labeled compounds like this compound are ideal internal standards for quantitative bioanalysis using mass spectrometry (e.g., LC-MS/MS).[4][5][6] They exhibit nearly identical chemical and physical properties to the analyte of interest (Megestrol Acetate) but have a different mass, allowing for precise differentiation and quantification, which corrects for variability during sample preparation and analysis.[5][6]

Experimental Protocols for In Vivo Studies

The following sections outline a typical workflow for an in vivo pharmacokinetic and tissue distribution study of Megestrol Acetate, highlighting the integral use of this compound.

Animal Model and Dosing

-

Animal Model: Sprague-Dawley rats or nude mice are commonly used for such studies.[7][8][9] The choice of model depends on the specific research question (e.g., nude mice for xenograft tumor models).[7][8]

-

Dosing: Megestrol Acetate is typically administered orally as a suspension.[2][10][11] Doses can vary depending on the study's objectives. For instance, in a study on hepatocellular carcinoma in nude mice, a dose of 10 mg/kg/day was administered via intraperitoneal injection.[8] For pharmacokinetic studies, a single oral dose is often used.[9][12]

Sample Collection

-

Blood/Plasma: Blood samples are collected at predetermined time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours) to characterize the plasma concentration-time profile.[12] The blood is centrifuged to separate plasma, which is then stored at -70°C or lower until analysis.[12]

-

Tissue Samples: For tissue distribution studies, animals are euthanized at various time points. Tissues of interest (e.g., liver, kidney, ovary, lung, brain, muscle, adipose tissue, and tumor tissue if applicable) are harvested, weighed, and homogenized.[9] Samples are stored frozen until analysis.

Bioanalytical Method: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for accurately quantifying drug concentrations in biological matrices.[13][14]

-

Sample Preparation: This is a critical step to remove interferences from the biological matrix.[15][16]

-

An aliquot of the plasma or tissue homogenate is taken.

-

A known concentration of the internal standard, This compound , is added to each sample.

-

Proteins are precipitated using a solvent like acetonitrile.[16]

-

The sample is centrifuged, and the supernatant is collected.

-

Further cleanup using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be performed to remove lipids and other interfering substances.[15]

-

-

Chromatographic Separation: The prepared sample is injected into an HPLC system, where Megestrol Acetate and this compound are separated from other components on a C18 column.[16]

-

Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both Megestrol Acetate and this compound, a technique known as Multiple Reaction Monitoring (MRM).[16]

-

Quantification: The concentration of Megestrol Acetate in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (This compound ) against a standard curve prepared in the same biological matrix.[4][6]

Data Presentation: Pharmacokinetics of Megestrol Acetate

The data obtained from such studies are crucial for understanding the drug's behavior in the body. The table below summarizes representative pharmacokinetic parameters for Megestrol Acetate from a study in humans.

| Parameter | Value (Mean ± SD) | Unit | Description |

| Dose | 800 | mg/day | Daily oral dose administered for 21 days.[11] |

| Cmax | 753 (± 539) | ng/mL | Maximum observed plasma concentration.[11] |

| Tmax | 5 | hours | Time to reach maximum plasma concentration.[11] |

| AUC | 10476 (± 7788) | ng*hr/mL | Area under the plasma concentration-time curve, representing total drug exposure.[11] |

| Half-life (t½) | ~34 | hours | Time required for the plasma concentration to decrease by half.[10] |

Data from a study in adult male patients with AIDS-related cachexia receiving Megestrol Acetate oral suspension.[11]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study where this compound is used as an internal standard.

References

- 1. Megestrol acetate in cachexia and anorexia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 5. veeprho.com [veeprho.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The effect of megestrol acetate on growth of HepG2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, tissue distribution, and excretion of nomegestrol acetate in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancercareontario.ca [cancercareontario.ca]

- 11. Megestrol: Package Insert / Prescribing Information [drugs.com]

- 12. dovepress.com [dovepress.com]

- 13. books.rsc.org [books.rsc.org]

- 14. agilent.com [agilent.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Comparative Analysis of the Biological Activity of Megestrol Acetate and its Deuterated Analog, Megestrol-d3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of the biological activities of megestrol (B1676162) acetate (B1210297) and its deuterated isotopologue, Megestrol-d3. Megestrol acetate, a synthetic progestin, is a well-established therapeutic agent for the treatment of hormone-sensitive cancers and as an appetite stimulant in cachexia associated with chronic illness. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its isotopic stability. This guide synthesizes the available scientific literature to present a detailed comparison of their mechanisms of action, receptor binding affinities, and pharmacokinetic profiles. While extensive data exists for megestrol acetate, this review highlights the notable absence of direct comparative studies on the biological activity of this compound. Experimental protocols for key in vitro and in vivo assays are detailed, and the known signaling pathways of megestrol acetate are visually represented to provide a thorough resource for the scientific community.

Introduction

Megestrol acetate is a synthetic derivative of progesterone (B1679170) with potent progestational and anti-estrogenic properties.[1] It is widely used in clinical practice for the palliative treatment of advanced breast and endometrial cancers, and for the management of anorexia, cachexia, or unexplained significant weight loss in patients with AIDS or cancer.[2] The therapeutic effects of megestrol acetate are attributed to its interaction with progesterone and glucocorticoid receptors, leading to the modulation of downstream signaling pathways that regulate cell growth and appetite.[2]

This compound is a stable, deuterium-labeled analog of megestrol acetate.[3][4] In drug development and clinical pharmacology, deuterated compounds are frequently used as internal standards for mass spectrometry-based bioanalytical assays to ensure accurate quantification of the parent drug in biological matrices.[3][5] It is generally presumed that the biological activity of a deuterated compound is comparable to its non-deuterated counterpart, however, it has been noted that deuterium (B1214612) substitution can potentially alter the pharmacokinetic and metabolic profiles of pharmaceuticals.[6] This guide aims to collate and present the available data to facilitate a scientific comparison.

Comparative Biological Activity: Megestrol Acetate vs. This compound

A thorough review of the scientific literature reveals a significant disparity in the available data on the biological activity of megestrol acetate compared to this compound. While megestrol acetate has been extensively studied, data on the biological activity of this compound is scarce, with its use being predominantly documented in the context of an analytical standard.

2.1. Receptor Binding Affinity

Megestrol acetate exerts its biological effects primarily through its interaction with progesterone (PR) and glucocorticoid receptors (GR).[2]

| Compound | Receptor | Binding Affinity | Reference |

| Megestrol acetate | Progesterone Receptor (bovine) | IC50: 11 nM | [7] |

| Megestrol acetate | Glucocorticoid Receptor (human) | Relative Binding Affinity: 46% (compared to dexamethasone) | [8] |

| This compound | Progesterone Receptor | No data available | |

| This compound | Glucocorticoid Receptor | No data available |

Table 1: Receptor Binding Affinity of Megestrol Acetate. As indicated, there is a lack of publicly available data on the receptor binding affinity of this compound.

2.2. In Vitro Efficacy

Megestrol acetate has been shown to inhibit the growth of various cancer cell lines.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Megestrol acetate | HepG2 (human liver cancer) | Growth Inhibition | IC50 | 260 µM | |

| This compound | - | - | - | No data available |

Table 2: In Vitro Efficacy of Megestrol Acetate. No in vitro efficacy data for this compound was identified in the reviewed literature.

Pharmacokinetic Profiles

The pharmacokinetic properties of megestrol acetate have been well-characterized in human subjects. In contrast, there is no available pharmacokinetic data for this compound, as it is used to quantify megestrol acetate.

3.1. Pharmacokinetics of Megestrol Acetate

A study in healthy Korean male subjects following a single oral dose of 625 mg of megestrol acetate suspension yielded the following pharmacokinetic parameters:

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax | 911.19 ± 274.20 | ng/mL | [9] |

| Tmax | 1.5 (median) | hours | [9] |

| AUCt | 10,056.30 ± 3,163.78 | h*ng/mL | [9] |

Table 3: Pharmacokinetic Parameters of Megestrol Acetate in Healthy Male Subjects.

Another study reported pharmacokinetic parameters for different formulations and dosing regimens of megestrol acetate:

| Formulation/Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng.hr/mL) | T-half (hours) | Reference |

| 40 mg q.i.d. | 107.3 (30.2) | 2.5* (1.6) | 2248.8 (811.3) | 33.2 (30.9) | [10] |

| 160 mg Regular Tablet | 88.9 (36.8) | 2.8 (1.4) | 1979.7 (736.7) | 37.6 (27.1) | [10] |

| 160 mg Micronized Tablet | 133.7 (35.4) | 2.8 (0.8) | 2473.5 (530.7) | 23.5 (8.0) | [10] |

| 750 mg Tablet (3 x 250 mg) | 458.0 (183.0) | 3.0 (1.0 - 6.0) | 7650.0 (3780.0) | - | [10] |

| 750 mg Oral Suspension | 490.0 (238.0) | 3.0 (0.0 - 8.0) | 6779.0 (3048.0) | - | [10] |

| *After the initial dose. | |||||

| Table 4: Comparative Pharmacokinetic Parameters of Different Megestrol Acetate Formulations. |

3.2. Pharmacokinetics of this compound

No peer-reviewed studies detailing the pharmacokinetic parameters of this compound were identified. Its primary role as an internal standard in bioanalytical methods means that its own pharmacokinetic profile is not typically investigated.

Signaling Pathways of Megestrol Acetate

Megestrol acetate's biological effects are mediated through its interaction with intracellular steroid receptors, which function as ligand-activated transcription factors.

4.1. Progesterone Receptor (PR) Signaling

As a progesterone analog, megestrol acetate binds to and activates the progesterone receptor.[1] This interaction leads to the transcription of target genes that can inhibit the growth of hormone-sensitive cancer cells.[11]

Caption: Progesterone Receptor Signaling Pathway of Megestrol Acetate.

4.2. Glucocorticoid Receptor (GR) Signaling

Megestrol acetate also exhibits affinity for the glucocorticoid receptor, which is thought to contribute to its appetite-stimulating effects.[2]

Caption: Glucocorticoid Receptor Signaling Pathway of Megestrol Acetate.

4.3. Appetite Stimulation Pathway

The exact mechanism of megestrol acetate-induced appetite stimulation is not fully understood but is thought to involve the modulation of neuropeptide Y (NPY) and inhibition of pro-inflammatory cytokines.[2]

Caption: Proposed Appetite Stimulation Pathway of Megestrol Acetate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of megestrol acetate's biological activity.

5.1. Cell Proliferation Assay (CCK-8)

This assay measures cell viability based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a formazan (B1609692) dye.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of megestrol acetate (or this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for Cell Proliferation Assay (CCK-8).

5.2. In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.

-

Cell Culture: Culture human cancer cells (e.g., HepG2) under standard conditions.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment: Administer megestrol acetate (or this compound) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Monitor animal body weight and general health.

-

Endpoint: At the end of the study (e-g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.

Caption: Workflow for In Vivo Tumor Xenograft Study.

Conclusion